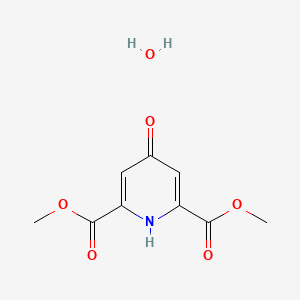![molecular formula C19H28O6 B3030081 [4]-Gingerdiol 3,5-diacetate CAS No. 863780-88-5](/img/structure/B3030081.png)
[4]-Gingerdiol 3,5-diacetate
Übersicht
Beschreibung
Gingerdiol 3,5-diacetate is an acyclic diol, derived from gingerol, which is the main bioactive compound found in the rhizomes of Zingiber officinale. It has been used in traditional Chinese medicine for centuries for its anti-inflammatory and anti-oxidant properties. Recent research has revealed that gingerdiol 3,5-diacetate has potential applications in the medical and scientific fields. In
Wissenschaftliche Forschungsanwendungen
Isolation and Structural Analysis
"[4]-Gingerdiol 3,5-diacetate" and its analogs were isolated from the rhizomes of Zingiber officinale (ginger). These compounds' structures were established through chemical and spectroscopic evidence, highlighting their significance in the phytochemical composition of ginger (Kikuzaki, Tsai, & Nakatani, 1992).
Role in Antioxidation
Novel glucosides related to gingerdiol, including "[4]-Gingerdiol 3,5-diacetate," were identified in fresh ginger. These compounds exhibited antioxidative activities, which were assessed using a linoleic acid model system and DPPH radical-scavenging ability. This suggests their potential role in preventing oxidative stress-related damage (Sekiwa, Kubota, & Kobayashi, 2000).
Potential Neuroprotective Effects
Studies have indicated that gingerdiols, including “[4]-Gingerdiol 3,5-diacetate,” contribute to the neuroprotective effects of ginger. These compounds could be beneficial in the prevention of major neurodegenerative diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. Their mechanism may involve modulating cell death or survival signaling molecules and altering neurotransmitter systems (Arcusa et al., 2022).
Enzymatic Metabolism Studies
Research has explored the enzymatic reduction of gingerol, a related compound, to gingerdiol in rat liver. This study provides insights into the metabolic pathways and potential clinical relevance of compounds like “[4]-Gingerdiol 3,5-diacetate” (Surh & Lee, 1994).
Antimicrobial Properties
Gingerdiols, including “[4]-Gingerdiol 3,5-diacetate,” have been studied for their antimicrobial properties. They have shown efficacy in inhibiting the growth of oral pathogens, indicating potential applications in oral health and hygiene (Park, Bae, & Lee, 2008).
Synthesis and Chemical Studies
The synthesis of gingerdiols, including “[4]-Gingerdiol 3,5-diacetate,” has been explored, providing a deeper understanding of their chemical properties and potential for large-scale production and application in various fields (Wan et al., 2014).
Wirkmechanismus
Target of Action
The primary targets of 4It’s known that ginger and its constituents have a wide range of targets due to their anti-inflammatory, antioxidant, and anticancer properties .
Mode of Action
The specific mode of action of 4It’s part of the gingerol-related phenolic acids found in ginger . These compounds are known for their antioxidant and anti-inflammatory properties . They interact with their targets, leading to changes such as reduced inflammation and neutralization of free radicals .
Biochemical Pathways
The specific biochemical pathways affected by 4Gingerols, to which this compound is related, are known to affect various biochemical pathways involved in inflammation and oxidative stress .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4It’s known that the bioavailability of ginger and its constituents can be influenced by factors such as the method of preparation and consumption .
Result of Action
The molecular and cellular effects of 4Ginger and its constituents, including gingerols, are known to have antioxidant and anti-inflammatory effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Gingerdiol 3,5-diacetate. For instance, the maturation state, environment, cultivar, and processing steps can influence the biosynthesis and concentration of the chemical composition in ginger .
Eigenschaften
IUPAC Name |
[6-acetyloxy-8-(4-hydroxy-3-methoxyphenyl)octan-4-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O6/c1-5-6-16(24-13(2)20)12-17(25-14(3)21)9-7-15-8-10-18(22)19(11-15)23-4/h8,10-11,16-17,22H,5-7,9,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBPDZJRJKZQEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(CCC1=CC(=C(C=C1)O)OC)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701181941 | |
| Record name | 3,5-Octanediol, 1-(4-hydroxy-3-methoxyphenyl)-, 3,5-diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701181941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4]-Gingerdiol 3,5-diacetate | |
CAS RN |
53254-50-5 | |
| Record name | 3,5-Octanediol, 1-(4-hydroxy-3-methoxyphenyl)-, 3,5-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53254-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Octanediol, 1-(4-hydroxy-3-methoxyphenyl)-, 3,5-diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701181941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4]-Gingerdiol 3,5-diacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039132 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea](/img/structure/B3030004.png)
![(3S,6R)-3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione](/img/structure/B3030005.png)
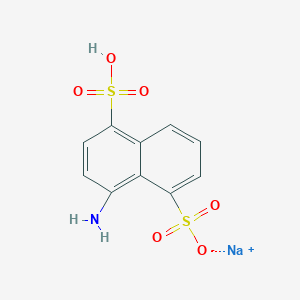
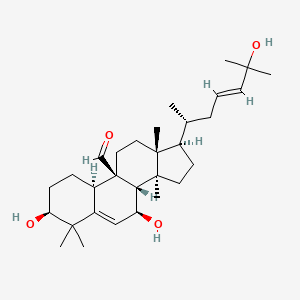

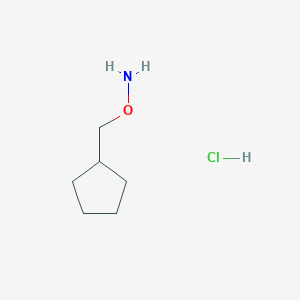
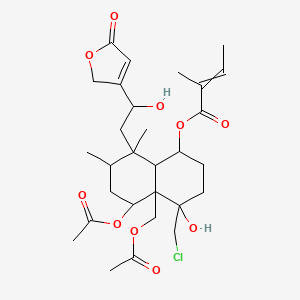
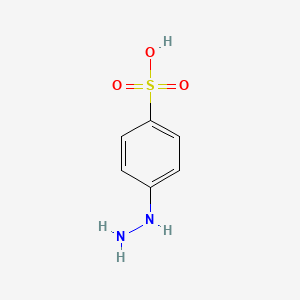
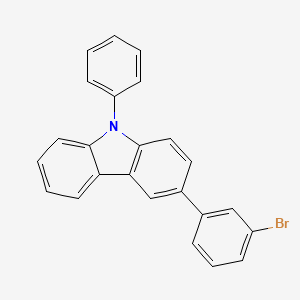
![5,9-dibromo-7,7-diphenyl-7H-Benzo[c]fluorene](/img/structure/B3030019.png)
